REACTION_CXSMILES
|
F[C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11].[C:13]([O:20][CH3:21])(=[O:19])[CH2:14][C:15]([O:17][CH3:18])=[O:16].C(=O)([O-])[O-].[K+].[K+].Cl>CN(C=O)C.C1(C)C=CC=CC=1>[CH3:18][O:17][C:15](=[O:16])[CH:14]([C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11])[C:13]([O:20][CH3:21])=[O:19] |f:2.3.4|
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Name
|
|
Quantity
|
84.1 g
|
Type
|
reactant
|
Smiles
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FC1=C(C=CC(=C1)OC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
129.9 g
|
Type
|
reactant
|
Smiles
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C(CC(=O)OC)(=O)OC
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Name
|
|
Quantity
|
135.9 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
490 mL
|
Type
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solvent
|
Smiles
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CN(C)C=O
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Type
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CUSTOM
|
Details
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The reaction mixture is stirred at 70 C.° for 12 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate
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Type
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WASH
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Details
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The combined extracts are washed with H2O and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
|
CUSTOM
|
Details
|
evaporated down
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(C(=O)OC)C1=C(C=CC(=C1)OC)[N+](=O)[O-])=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |